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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinonitrile
CAS No.: 1346687-10-2
Cat. No.: B1523482
Get Quote
. J

Introduction & Chemical Context

5-(Thiophen-2-yl)nicotinonitrile (CAS: N/A for specific commercial standard, analogue to
CAS 342601-29-0 aldehyde) is a biaryl system synthesized primarily via Suzuki-Miyaura cross-
coupling. It features a pyridine core substituted with a nitrile group at the C3 position and a
thiophene ring at the C5 position.

Accurate identification is challenging due to the potential for regioisomers (e.g., thiophen-3-yl
variants) and the presence of structurally similar starting materials (5-bromonicotinonitrile). This
guide provides a definitive analytical strategy using NMR, HPLC-UV/MS, and IR to ensure
structural integrity and purity.

Key Physicochemical Properties
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Property Value (Predicted/Experimental)
Formula C10HeN2S

Molecular Weight 186.23 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, MeOH, DCM; Insoluble in

Solubility

Water
LogP ~2.3 (Moderate Lipophilicity)
Melting Point > 140 °C (Typical for this class)

Analytical Strategy Workflow

The following decision tree outlines the logical flow for validating the compound, moving from
structural confirmation to purity quantification.

Raw Sample

(Solid)

Step1 ([Step 2 Step 3

FT-IR Analysis 1H/13C NMR HPLC-UV/MS
(Functional Group ID) (Structural Fingerprint) (Purity & Impurities)

Yes No

Release for Synthesis Recrystallize / Purify

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1523482/docs?utm_src=pdf-body-img#application-note-analytical-profiling-identification-of-5-thiophen-2-yl-nicotinonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Figure 1: Analytical workflow for the qualification of 5-(Thiophen-2-yl)nicotinonitrile.

Structural Identification (The "Fingerprint")
Infrared Spectroscopy (FT-IR)

The nitrile group provides a distinct diagnostic handle that separates this molecule from non-
nitrile impurities (like des-cyano byproducts, though rare).

e Diagnostic Band:2220-2230 cm~1* (Sharp, Strong) — C=N Stretching.
o Aromatic Bands: 1580-1450 cm~! (Pyridine/Thiophene skeletal vibrations).

o Absence Check: Ensure no broad -OH stretch (3400 cm~1) which would indicate wet sample
or boronic acid contamination.

Nuclear Magnetic Resonance (NMR)

NMR is the primary method for confirming the regiochemistry of the thiophene attachment (2-yl
vs 3-yl).

Solvent: DMSO-de (Preferred for solubility and resolution of aromatic protons).

IH NMR Assignment (400 MHz, DMSO-de)
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. e Coupling ( Structural
Proton Shift (0 ppm)* Multiplicity .
Hz) Insight

Alpha to N and
Py-H2 9.15-9.25 Doublet (d) CN; most
deshielded.[1]

Alpha to N and

Py-H6 8.90-9.00 Doublet (d) .
Thiophene.

Gammato N;
) shows meta-
Py-H4 8.50 - 8.60 Triplet/DD )
coupling to

H2/H6.

Alpha to Sulfur;
Th-H5' 7.70-7.80 Doublet (d) typical thiophene
doublet.

Adjacent to
Th-H3' 7.60-7.70 Doublet (d) ) )
connection point.

Th-H4' 7.20-7.30 DD (Triplet-like) Beta to Sulfur.

*> Note: Shifts are predicted based on analogous nicotinonitrile derivatives. The key is the
Pyridine H2/H6/H4 pattern (two doublets and a triplet/dd with small meta-coupling).

Critical Purity Check by NMR:
o Look for Benzene impurity: Singlet at 7.36 ppm (if used in workup).

e Look for 2-Thiopheneboronic acid: Broad singlets (OH) or multiplets inconsistent with the
product.

Purity & Impurity Analysis (HPLC-UV/MS)
Chromatographic Considerations
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The separation of the product from its precursor (5-bromonicotinonitrile) and the homocoupled
byproduct (2,2'-bithiophene) is critical.

» Stationary Phase:Phenyl-Hexyl columns are superior to C18 for this application. The pi-pi
interactions provided by the phenyl phase offer better selectivity for the thiophene and
pyridine rings compared to standard hydrophobic interactions.

» Mobile Phase: Acidic modification (0.1% Formic Acid) is required to protonate the pyridine
nitrogen, improving peak shape and preventing tailing.

Standard HPLC Protocol

Parameter Condition

Waters XBridge Phenyl-Hexyl (or equivalent),

Column
4.6 x 150 mm, 3.5 pm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
) UV @ 254 nm (Aromatic) and 220 nm
Detection . .
(Nitrile/Amide)
) 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20
Gradient

min: 95% B

Impurity Profile & Origins

Understanding the synthesis helps identify peaks in the chromatogram.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

5-Bromonicotinonitrile
(Starting Material)

2-Thiopheneboronic Acid

5-(Thiophen-2-yl)nicotinonitrile
(Target)

Impurity A:
Unreacted Bromide
(RT ~10 min)

Impurity B:
2,2'-Bithiophene
(Homocoupling, Non-polar)

Impurity C:
Nicotinonitrile
(Debromination)

Click to download full resolution via product page

Figure 2: Origin of potential impurities in the synthesis of 5-(Thiophen-2-yl)nicotinonitrile.

o Impurity A (Bromide): Elutes before the product on C18/Phenyl phases due to lower

lipophilicity than the biaryl product.

e Impurity B (Bithiophene): Highly non-polar. Elutes after the product.

e Impurity C (Des-bromo): Elutes very early (polar).

Mass Spectrometry (LC-MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data.

« lonization Mode: Electrospray lonization (ESI), Positive Mode [M+H]*.

e Target Mass:
o Exact Mass: 186.03
o Observed [M+H]*: 187.03 + 0.1

« Fragmentation Pattern:
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o m/z 187 - 160: Loss of HCN (27 Da), characteristic of nitriles.

o m/z 160 - 115: Fragmentation of the thiophene ring / loss of CHS fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1523482/docs#application-note-analytical-profiling-
identification-of-5-thiophen-2-yl-nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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